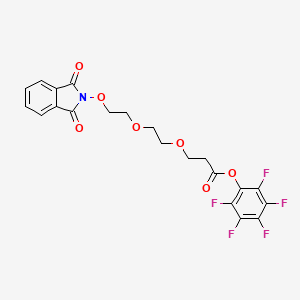

NHPI-PEG2-C2-Pfp ester

Description

BenchChem offers high-quality NHPI-PEG2-C2-Pfp ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NHPI-PEG2-C2-Pfp ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H16F5NO7 |

|---|---|

Molecular Weight |

489.3 g/mol |

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C21H16F5NO7/c22-14-15(23)17(25)19(18(26)16(14)24)34-13(28)5-6-31-7-8-32-9-10-33-27-20(29)11-3-1-2-4-12(11)21(27)30/h1-4H,5-10H2 |

InChI Key |

FPEOLGWDOTVHCO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to NHPI-PEG2-C2-Pfp Ester for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

NHPI-PEG2-C2-Pfp ester is a specialized chemical linker at the forefront of bioconjugation chemistry, primarily utilized in the construction of antibody-drug conjugates (ADCs). As a non-cleavable linker, it offers a stable connection between a monoclonal antibody and a cytotoxic payload, a critical attribute for the systemic stability and targeted delivery of the therapeutic agent. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its use in ADC synthesis, and a discussion of its role in the broader context of ADC design. The information presented herein is intended to support researchers and drug development professionals in the strategic application of this linker technology.

Introduction

Antibody-drug conjugates are a transformative class of biopharmaceuticals designed for the targeted therapy of cancer. The efficacy and safety of an ADC are critically dependent on the linker that connects the antibody to the cytotoxic drug. NHPI-PEG2-C2-Pfp ester has emerged as a valuable tool in this field, offering a balance of hydrophilicity and reactivity. The N-Hydroxyphthalimide (NHPI) group, polyethylene (B3416737) glycol (PEG) spacer, and pentafluorophenyl (Pfp) ester reactive group collectively contribute to its utility in creating stable and effective ADCs. This document serves as a technical resource for the scientific community, detailing the core aspects of NHPI-PEG2-C2-Pfp ester and its application.

Core Properties of NHPI-PEG2-C2-Pfp Ester

The molecular architecture of NHPI-PEG2-C2-Pfp ester is meticulously designed to facilitate the efficient and stable conjugation of payloads to antibodies. Its key components include:

-

N-Hydroxyphthalimide (NHPI) Group: This moiety provides a stable attachment point for the linker to a payload, often through an ether linkage.

-

PEG2 Spacer: A two-unit polyethylene glycol spacer enhances the solubility and pharmacokinetic properties of the resulting ADC. The PEG spacer can also mitigate aggregation and reduce immunogenicity.

-

C2 Linker: A short alkyl chain that provides appropriate spacing and flexibility.

-

Pentafluorophenyl (Pfp) Ester: A highly reactive functional group for amine-reactive conjugation. Pfp esters are known for their high reactivity towards primary amines (such as lysine (B10760008) residues on an antibody) and greater stability to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to efficient conjugation in aqueous buffers.

A summary of the key quantitative data for NHPI-PEG2-C2-Pfp ester is presented in Table 1.

| Property | Value |

| CAS Number | 2101206-47-5 |

| Molecular Formula | C₂₁H₁₆F₅NO₇ |

| Molecular Weight | 489.35 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically >95% |

| Solubility | Soluble in DMSO, DMF |

| Reactivity | Amine-reactive (primarily with lysine residues) |

| Linker Type | Non-cleavable |

Experimental Protocols

The following is a general methodology for the conjugation of a payload functionalized with NHPI-PEG2-C2-Pfp ester to a monoclonal antibody. The precise conditions may require optimization based on the specific antibody and payload.

Materials

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

NHPI-PEG2-C2-Pfp ester-payload conjugate

-

Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5-8.0)

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography, hydrophobic interaction chromatography)

Conjugation Procedure

-

Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.

-

Linker-Payload Preparation: Dissolve the NHPI-PEG2-C2-Pfp ester-payload conjugate in DMSO or DMF to create a stock solution (e.g., 10-20 mM).

-

Conjugation Reaction: Add a calculated molar excess of the linker-payload stock solution to the antibody solution. The molar ratio will influence the final drug-to-antibody ratio (DAR) and should be optimized.

-

Incubation: Gently mix the reaction and incubate at 4°C or room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

-

Quenching: Add a quenching reagent, such as Tris-HCl, to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted Pfp ester.

-

Purification: Purify the resulting ADC from unconjugated payload and other reaction components using a suitable chromatography method.

-

Characterization: Characterize the purified ADC for DAR, purity, aggregation, and in vitro activity.

Visualization of Key Processes

To further elucidate the application of NHPI-PEG2-C2-Pfp ester, the following diagrams illustrate the conceptual workflow of ADC synthesis and the resulting molecular structure.

Caption: Conceptual workflow for the synthesis of an antibody-drug conjugate.

Caption: Structure of an ADC with NHPI-PEG2-C2-Pfp ester.

Conclusion

NHPI-PEG2-C2-Pfp ester represents a significant advancement in the field of bioconjugation, providing a robust and versatile platform for the development of next-generation antibody-drug conjugates. Its non-cleavable nature ensures payload stability in circulation, while the incorporated PEG spacer offers favorable pharmacokinetic properties. The high reactivity and hydrolytic stability of the Pfp ester facilitate efficient and reproducible conjugation processes. This technical guide provides a foundational understanding of NHPI-PEG2-C2-Pfp ester, intended to empower researchers in their efforts to design and synthesize novel and effective targeted therapeutics. Further research and application of this linker will undoubtedly continue to contribute to the growing success of ADCs in oncology and beyond.

An In-depth Technical Guide to NHPI-PEG2-C2-Pfp Ester: A Non-Cleavable Linker for Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, application, and handling of NHPI-PEG2-C2-Pfp ester, a non-cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs). This document details the core characteristics of the molecule, offers representative experimental protocols, and presents illustrative data for its use in bioconjugation.

Core Concepts: Chemical Structure and Function

NHPI-PEG2-C2-Pfp ester is a heterobifunctional crosslinker designed for the stable conjugation of payloads to antibodies or other biomolecules containing primary amines. Its structure is comprised of three key components:

-

N-Hydroxyphthalimide (NHPI) group: This moiety serves as a handle for the attachment of a cytotoxic drug or other payload, typically through an ether or a related linkage.

-

A PEGylated spacer (PEG2-C2): This consists of a two-unit polyethylene (B3416737) glycol (PEG) chain and an ethyl (C2) spacer. The hydrophilic PEG component can enhance the solubility and pharmacokinetic properties of the resulting ADC.

-

Pentafluorophenyl (Pfp) ester: This is a highly reactive functional group that readily couples with primary amines, such as the ε-amino group of lysine (B10760008) residues on the surface of antibodies, to form stable amide bonds.

The overall structure is designed to be non-cleavable, meaning it does not possess a chemically or enzymatically labile bond.[1][2] This ensures that the cytotoxic payload remains attached to the antibody until the entire ADC is internalized by the target cell and degraded within the lysosome.[3][4] This mechanism of action can lead to a more stable ADC in circulation, potentially reducing off-target toxicity and improving the therapeutic window.[2][3][4]

Chemical Structure of NHPI-PEG2-C2-Pfp Ester

Caption: Chemical structure of NHPI-PEG2-C2-Pfp ester.

Quantitative Data and Physicochemical Properties

Table 1: Physicochemical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₂₁H₁₆F₅NO₇ | [5][6] |

| Molecular Weight | 489.35 g/mol | [6] |

| CAS Number | 2101206-47-5 | [5][6] |

| Purity | >96% | [5] |

| Appearance | White to off-white solid | Typical for similar compounds |

| Solubility | Soluble in DMSO, DMF | [7] PFP esters are often dissolved in anhydrous organic solvents. |

Table 2: Illustrative Comparative Stability of Pfp vs. NHS Esters

Pentafluorophenyl esters are known to be less susceptible to hydrolysis in aqueous media compared to the more commonly used N-hydroxysuccinimide (NHS) esters.[7][8][9][10] This enhanced stability can lead to more efficient conjugation reactions, especially at physiological or slightly basic pH.

| Active Ester | pH | Half-life in Aqueous Buffer (Illustrative) | Key Advantage |

| Pfp Ester | 7.4 | Several hours | Higher stability, leading to more efficient conjugation.[7][8][9] |

| NHS Ester | 7.4 | ~1-2 hours | Well-established chemistry. |

| Pfp Ester | 8.5 | ~1 hour | Still reasonably stable under optimal conjugation conditions. |

| NHS Ester | 8.5 | Minutes | Rapid hydrolysis competes with aminolysis.[] |

Experimental Protocols

The following sections provide detailed, representative methodologies for the use of NHPI-PEG2-C2-Pfp ester in the synthesis of an antibody-drug conjugate.

Preparation of Reagents

-

Antibody Preparation:

-

If the antibody solution contains primary amines (e.g., Tris buffer, glycine), exchange the buffer to a non-amine-containing buffer such as phosphate-buffered saline (PBS) at pH 7.2-7.5.[7]

-

This can be achieved using dialysis or a desalting column.

-

Adjust the final antibody concentration to 2-10 mg/mL.

-

-

Linker Stock Solution:

-

Equilibrate the vial of NHPI-PEG2-C2-Pfp ester to room temperature before opening to prevent moisture condensation.[7]

-

Immediately before use, dissolve the linker in anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to create a 10-20 mM stock solution.[7] Do not prepare stock solutions for long-term storage as the Pfp ester will hydrolyze over time.[7]

-

Antibody-Linker Conjugation

The following protocol is a general guideline. The optimal linker-to-antibody molar ratio and reaction conditions should be determined empirically for each specific antibody and payload.

-

Reaction Setup:

-

To the buffered antibody solution, add the calculated volume of the NHPI-PEG2-C2-Pfp ester stock solution to achieve a desired molar excess (e.g., 5-10 fold molar excess of linker over antibody).

-

Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is below 10% (v/v) to minimize protein denaturation.

-

-

Incubation:

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[9] The reaction can be monitored by techniques such as hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR).

-

-

Quenching (Optional):

-

If necessary, the reaction can be quenched by adding a small molecule with a primary amine, such as Tris or lysine, to a final concentration of 20-50 mM.

-

Purification of the Antibody-Linker Conjugate

-

Removal of Unreacted Linker:

-

Purify the antibody-linker conjugate from unreacted linker and byproducts using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

The purified conjugate should be in a buffer suitable for the subsequent conjugation with the payload and for long-term storage.

-

Logical and Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key processes involving NHPI-PEG2-C2-Pfp ester.

Reaction Mechanism of Pfp Ester with a Primary Amine

Caption: Reaction of Pfp ester with an antibody's lysine residue.

Experimental Workflow for ADC Synthesis

Caption: General workflow for ADC synthesis using the linker.

References

- 1. ADME and Safety Aspects of Non-cleavable Linkers in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]

- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 4. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]

- 5. precisepeg.com [precisepeg.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. broadpharm.com [broadpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. precisepeg.com [precisepeg.com]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to the Mechanism of Action of Non-Cleavable PEGylated Linkers in Antibody-Drug Conjugates, Featuring NHPI-PEG2-C2-Pfp Ester

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key characteristics of antibody-drug conjugates (ADCs) employing non-cleavable, polyethylene (B3416737) glycol (PEG) containing linkers. The specific molecule, NHPI-PEG2-C2-Pfp ester, is highlighted as a representative example of this class of ADC linkers. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Non-Cleavable PEGylated Linkers in ADCs

Antibody-drug conjugates are a transformative class of therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The linker, which connects the monoclonal antibody (mAb) to the cytotoxic payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and mechanism of drug release.

Non-cleavable linkers, as their name implies, do not possess a specific chemical motif designed for cleavage within the cell. Instead, they rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the cytotoxic payload. This results in the liberation of a drug-linker-amino acid metabolite, which is the ultimate active form of the drug.

The incorporation of a polyethylene glycol (PEG) spacer into the linker design, as seen in NHPI-PEG2-C2-Pfp ester, offers several advantages. PEGylation can enhance the hydrophilicity of the ADC, which can mitigate aggregation issues often encountered with hydrophobic payloads. Furthermore, the PEG moiety can improve the pharmacokinetic profile of the ADC, potentially leading to a longer half-life in circulation.[1][2]

NHPI-PEG2-C2-Pfp ester is a bifunctional linker that contains:

-

An N-hydroxyphthalimide (NHPI) ester for conjugation to a payload.

-

A short, 2-unit PEG chain (PEG2) to enhance hydrophilicity.

-

A pentafluorophenyl (Pfp) ester, an amine-reactive group for conjugation to lysine (B10760008) residues on the monoclonal antibody. Pfp esters are known for their high reactivity and increased stability to hydrolysis compared to N-hydroxysuccinimide (NHS) esters.

Mechanism of Action of ADCs with Non-Cleavable PEGylated Linkers

The mechanism of action of an ADC utilizing a non-cleavable linker like NHPI-PEG2-C2-Pfp ester is a multi-step process that relies on the targeted delivery of the cytotoxic payload to the cancer cell.

-

Circulation and Targeting: The ADC is administered intravenously and circulates in the bloodstream. The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells.

-

Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The internalized endosome containing the ADC fuses with a lysosome. The acidic environment and the presence of various proteases within the lysosome lead to the degradation of the monoclonal antibody.

-

Payload Release: The proteolytic degradation of the antibody results in the release of the cytotoxic payload still attached to the linker and a single amino acid residue (typically lysine) from the antibody. This drug-linker-amino acid complex is the active metabolite.

-

Cytotoxic Effect: The active metabolite then exerts its cytotoxic effect, which depends on the nature of the payload. For instance, if the payload is a microtubule inhibitor, it will disrupt the microtubule network, leading to cell cycle arrest and apoptosis.

A key characteristic of ADCs with non-cleavable linkers is their reduced "bystander effect." Since the released active metabolite is typically charged and less membrane-permeable, it is less likely to diffuse out of the target cell and affect neighboring, antigen-negative cells. This can contribute to a more favorable safety profile.

Quantitative Data and Characterization

While specific quantitative data for an ADC constructed with NHPI-PEG2-C2-Pfp ester is not publicly available, the following table summarizes the expected characteristics and key parameters that would be evaluated for such a conjugate.

| Parameter | Typical Value/Method | Significance |

| Drug-to-Antibody Ratio (DAR) | 2 - 4 | A critical parameter that influences the potency and potential toxicity of the ADC. A DAR that is too low may result in insufficient efficacy, while a high DAR can lead to aggregation and faster clearance. |

| In Vitro Cytotoxicity (IC50) | Sub-nanomolar to low nanomolar | Measures the potency of the ADC against antigen-positive cancer cell lines. |

| Plasma Stability | >95% after 7 days | Indicates the stability of the linker in circulation. High stability is crucial to prevent premature release of the payload and minimize off-target toxicity. |

| In Vivo Efficacy | Tumor growth inhibition or regression in xenograft models | Demonstrates the anti-tumor activity of the ADC in a living organism. |

| Pharmacokinetics (Half-life) | Several days | A longer half-life, often improved by PEGylation, allows for sustained exposure of the tumor to the ADC. |

Experimental Protocols

The following sections provide detailed, illustrative methodologies for the synthesis and characterization of an ADC using NHPI-PEG2-C2-Pfp ester.

Conjugation of NHPI-PEG2-C2-Pfp Ester to a Monoclonal Antibody

This protocol describes the conjugation of the Pfp ester moiety of the linker to lysine residues on a monoclonal antibody. It is assumed that the payload has already been conjugated to the NHPI ester end of the linker.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Drug-Linker complex (Payload-NHPI-PEG2-C2-Pfp ester)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

-

Antibody Preparation: Exchange the buffer of the mAb solution to the reaction buffer (pH 8.5) using a desalting column. Adjust the concentration to 5-10 mg/mL.

-

Drug-Linker Solution Preparation: Immediately before use, dissolve the Payload-NHPI-PEG2-C2-Pfp ester in a minimal amount of anhydrous DMSO to prepare a 10 mM stock solution.

-

Conjugation Reaction: Add a 5- to 10-fold molar excess of the drug-linker solution to the antibody solution with gentle vortexing.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature may need to be determined empirically.

-

Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted Pfp esters. Incubate for 30 minutes at room temperature.

-

Purification: Remove unconjugated drug-linker and other small molecules by buffer-exchanging the ADC into a formulation buffer (e.g., PBS, pH 7.4) using desalting columns.

Characterization of the Antibody-Drug Conjugate

1. Drug-to-Antibody Ratio (DAR) Determination:

-

Method: Hydrophobic Interaction Chromatography (HIC) is a common method to separate antibody species with different numbers of conjugated drugs. UV-Vis spectrophotometry can also be used by measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload.

-

Procedure (HIC):

-

Equilibrate a HIC column with a high-salt mobile phase.

-

Inject the purified ADC onto the column.

-

Elute the ADC species using a decreasing salt gradient.

-

The peaks corresponding to different DAR values (e.g., DAR0, DAR2, DAR4) are integrated to calculate the average DAR.

-

2. In Vitro Cytotoxicity Assay:

-

Method: A cell viability assay (e.g., using CellTiter-Glo®) is performed on antigen-positive and antigen-negative cancer cell lines.

-

Procedure:

-

Plate the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.

-

Incubate for 72-96 hours.

-

Measure cell viability according to the assay manufacturer's instructions.

-

Calculate the IC50 values (the concentration of the drug that inhibits 50% of cell growth).

-

Visualizations

Signaling Pathway

Caption: Intracellular signaling pathway of an ADC with a non-cleavable linker.

Experimental Workflow

References

An In-Depth Technical Guide to NHPI-PEG2-C2-Pfp Ester for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the NHPI-PEG2-C2-Pfp ester, a non-cleavable linker utilized in the development of antibody-drug conjugates (ADCs). This document will cover its core properties, the general mechanism of action for ADCs employing this type of linker, and a foundational experimental protocol for conjugation.

Introduction to NHPI-PEG2-C2-Pfp Ester

NHPI-PEG2-C2-Pfp ester is a chemical tool designed for the stable linkage of cytotoxic payloads to monoclonal antibodies (mAbs). It belongs to the category of non-cleavable linkers, which are characterized by their high plasma stability. The structure features a two-unit polyethylene (B3416737) glycol (PEG) spacer, which can enhance the solubility and pharmacokinetic properties of the resulting ADC. The pentafluorophenyl (Pfp) ester group provides a reactive site for conjugation to primary amines on the antibody surface, such as lysine (B10760008) residues.

The non-cleavable nature of this linker dictates that the release of the cytotoxic payload occurs only after the internalization of the ADC into the target cancer cell and subsequent degradation of the antibody component within the lysosome. This mechanism is intended to minimize off-target toxicity and improve the therapeutic window of the ADC.

Core Properties of NHPI-PEG2-C2-Pfp Ester

The fundamental chemical and physical properties of NHPI-PEG2-C2-Pfp ester are summarized below. This information is critical for its application in ADC development, including reaction setup and characterization of the final conjugate.

| Property | Value | Reference(s) |

| Chemical Name | NHPI-PEG2-C2-Pfp ester | [1][2] |

| CAS Number | 2101206-47-5 | [1][2] |

| Molecular Formula | C₂₁H₁₆F₅NO₇ | [2] |

| Molecular Weight | 489.35 g/mol | [2] |

| Linker Type | Non-cleavable | [1][2] |

| Reactive Group | Pentafluorophenyl (Pfp) Ester | |

| Spacer | 2-unit Polyethylene Glycol (PEG2) | [1][2] |

Mechanism of Action of ADCs with Non-Cleavable Linkers

The therapeutic effect of an ADC constructed with a non-cleavable linker like NHPI-PEG2-C2-Pfp ester is contingent on a sequence of events that begins with specific binding to a target antigen on the cancer cell surface and culminates in the intracellular release of the cytotoxic payload.

Caption: Generalized signaling pathway for an ADC with a non-cleavable linker.

Quantitative Performance Data of ADCs using NHPI-PEG2-C2-Pfp Ester

A comprehensive evaluation of an ADC requires rigorous in vitro and in vivo testing. The following tables are templates for the types of quantitative data that are essential for assessing the performance of an ADC developed with the NHPI-PEG2-C2-Pfp ester linker.

Note: Despite a thorough search of scientific literature and technical databases, specific quantitative performance data for antibody-drug conjugates synthesized with NHPI-PEG2-C2-Pfp ester is not publicly available at this time.

Table 4.1: In Vitro Cytotoxicity

| Target Cell Line | Antigen Expression Level | ADC IC₅₀ (nM) | Free Payload IC₅₀ (nM) |

|---|---|---|---|

| e.g., SK-BR-3 | High | Data Not Available | Data Not Available |

| e.g., MCF-7 | Low/Moderate | Data Not Available | Data Not Available |

| e.g., MDA-MB-231 | Negative | Data Not Available | Data Not Available |

Table 4.2: In Vivo Efficacy in Xenograft Models

| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Complete Regressions |

|---|---|---|---|

| e.g., SK-BR-3 | e.g., 5 mg/kg, QW x 3 | Data Not Available | Data Not Available |

| e.g., NCI-N87 | e.g., 10 mg/kg, single dose | Data Not Available | Data Not Available |

Table 4.3: Characterization of the ADC

| Parameter | Value |

|---|---|

| Drug-to-Antibody Ratio (DAR) | Data Not Available |

| ADC Aggregation (%) | Data Not Available |

| In Vitro Plasma Stability (% intact ADC) | Data Not Available |

Experimental Protocols

The following section outlines a generalized protocol for the conjugation of a payload to an antibody using the NHPI-PEG2-C2-Pfp ester linker. This protocol is based on standard methods for Pfp ester chemistry and should be optimized for the specific antibody and payload being used.

Materials and Reagents

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4, free of primary amines)

-

NHPI-PEG2-C2-Pfp ester linker-payload construct

-

Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5-8.0)

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC))

-

Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, HIC-HPLC, RP-HPLC, mass spectrometer)

Conjugation Workflow

Caption: A generalized experimental workflow for ADC synthesis.

Detailed Methodology

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer such as PBS at a pH of 7.2-8.0.

-

Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL).

-

-

Linker-Payload Preparation:

-

Immediately before use, dissolve the NHPI-PEG2-C2-Pfp ester linker-payload construct in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).

-

-

Conjugation Reaction:

-

Add a calculated molar excess of the linker-payload solution to the antibody solution. The molar ratio will need to be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

Incubate the reaction at room temperature or 4°C for a specified time (e.g., 1-4 hours), with gentle mixing. Reaction parameters such as temperature, time, and pH should be optimized.

-

-

Quenching:

-

To stop the reaction, add a quenching reagent such as Tris-HCl to a final concentration of 50-100 mM. This will react with any excess Pfp ester.

-

Incubate for a short period (e.g., 30 minutes).

-

-

Purification:

-

Remove unconjugated linker-payload and other small molecules by a suitable purification method, such as size-exclusion chromatography (SEC).

-

Further purification to separate different DAR species can be performed using techniques like hydrophobic interaction chromatography (HIC).

-

-

Characterization:

-

Determine the protein concentration (e.g., by A280 measurement).

-

Calculate the DAR using UV-Vis spectrophotometry or mass spectrometry.

-

Assess the level of aggregation using SEC.

-

Confirm the identity and purity of the ADC using appropriate analytical techniques.

-

Conclusion

References

NHPI-PEG2-C2-Pfp ester molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and applications of NHPI-PEG2-C2-Pfp ester, a non-cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs). The information herein is intended to support researchers in the fields of bioconjugation, targeted therapeutics, and drug delivery.

Core Compound Data

NHPI-PEG2-C2-Pfp ester is a chemical tool featuring an N-Hydroxyphthalimide (NHPI) group, a two-unit polyethylene (B3416737) glycol (PEG) spacer, a C2 alkyl chain, and a pentafluorophenyl (Pfp) ester reactive group. The Pfp ester is a highly efficient amine-reactive functional group used for bioconjugation.

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₁₆F₅NO₇ | [1][2] |

| Molecular Weight | 489.08 g/mol | [2] |

| 489.35 g/mol | [1][3] | |

| CAS Number | 2101206-47-5 | [1][2][3] |

| Purity | > 96% | [2] |

Functional Role in Bioconjugation

NHPI-PEG2-C2-Pfp ester serves as a heterobifunctional crosslinker, designed to connect a biomolecule, such as a monoclonal antibody, to a payload, typically a cytotoxic drug. The pentafluorophenyl ester end of the molecule reacts with primary or secondary amines, such as the lysine (B10760008) residues on the surface of an antibody, to form a stable amide bond.[1][2][3] The NHPI moiety, on the other end, would be pre-conjugated to the payload molecule. The PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting ADC.

The following diagram illustrates the general workflow for conjugating an amine-containing biomolecule with a payload using a Pfp ester linker.

Caption: Workflow for Pfp Ester Bioconjugation.

Experimental Protocols

The following is a representative protocol for the conjugation of a Pfp ester, such as NHPI-PEG2-C2-Pfp ester, to an antibody. This protocol is a generalized procedure and may require optimization for specific antibodies, payloads, and desired drug-to-antibody ratios (DAR).

Materials and Reagents:

-

Antibody of interest

-

NHPI-PEG2-C2-Pfp ester

-

Reaction Buffer: Amine-free buffer, e.g., 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-8.5.[1][2]

-

Organic Solvent: Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[1]

-

Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0.

-

Purification System: Size exclusion chromatography (SEC) column or dialysis cassettes.[1]

Procedure:

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using dialysis or a desalting column.[1]

-

Adjust the antibody concentration to a working range, for example, 1-10 mg/mL, in the Reaction Buffer.

-

-

Pfp Ester Solution Preparation:

-

NHPI-PEG2-C2-Pfp ester is moisture-sensitive.[1] Allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Immediately before use, dissolve the required amount of the Pfp ester in a minimal volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).[1][2] Do not store the reconstituted Pfp ester solution.[1]

-

-

Conjugation Reaction:

-

Slowly add a calculated molar excess of the dissolved Pfp ester solution to the antibody solution while gently stirring.[2] A typical starting point is a 5 to 20-fold molar excess of the linker over the antibody.

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[2] The reaction time and temperature should be optimized for the specific system.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, a quenching reagent like Tris buffer can be added to react with any excess, unreacted Pfp ester.

-

-

Purification of the Conjugate:

-

Remove unreacted Pfp ester and other small molecules from the conjugated antibody using a desalting column, dialysis, or size exclusion chromatography.[1] The purification method should be chosen based on the scale of the reaction and the properties of the conjugate.

-

-

Analysis and Characterization:

-

Characterize the purified antibody-drug conjugate. Determine the drug-to-antibody ratio (DAR) and confirm the integrity of the conjugate using methods such as HPLC, LC-MS, or UV-Vis spectroscopy.

-

This technical guide provides foundational information for the use of NHPI-PEG2-C2-Pfp ester in the development of antibody-drug conjugates. Researchers are encouraged to use this information as a starting point and to perform appropriate optimization for their specific applications.

References

The Role of PEG Linkers in Antibody-Drug Conjugate (ADC) Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity. An ADC is comprised of three key components: a monoclonal antibody (mAb) that targets a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload. The linker is a critical determinant of the ADC's overall performance, directly influencing its stability, pharmacokinetics (PK), and therapeutic index.

Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have gained significant prominence. PEG is a hydrophilic, non-toxic, and non-immunogenic polymer that offers several advantages in ADC design. The incorporation of PEG chains can modulate the physicochemical and pharmacological properties of ADCs, addressing challenges associated with hydrophobic payloads and improving the overall therapeutic profile. This guide provides a comprehensive technical overview of the role of PEG linkers in ADC development, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing important concepts.

The Function and Properties of PEG Linkers in ADCs

The primary function of a linker in an ADC is to stably connect the cytotoxic payload to the antibody during systemic circulation and then to facilitate the efficient release of the payload at the target tumor site.[1] PEG linkers, in particular, offer several advantageous properties:

-

Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, poor solubility, and rapid clearance from circulation.[2] The hydrophilic nature of PEG linkers helps to mitigate these issues by creating a hydration shell around the payload, improving the overall solubility and stability of the ADC.[3][4] This allows for the use of higher drug-to-antibody ratios (DARs) without compromising the ADC's physicochemical properties.[2]

-

Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, can increase the hydrodynamic radius of the ADC.[2] This leads to reduced renal clearance and a longer plasma half-life, resulting in prolonged exposure of the tumor to the therapeutic agent.[2][5]

-

Reduced Immunogenicity: The PEG chain can shield the payload and parts of the linker from the immune system, potentially reducing the immunogenicity of the ADC.[2]

-

Modulation of Off-Target Toxicity: By improving the ADC's pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window, minimizing damage to healthy tissues.[2]

PEG linkers can be designed with varying lengths and architectures (e.g., linear or branched) to fine-tune the properties of the ADC.[4][6] Discrete PEG (dPEG®) linkers, which have a defined number of PEG units, are often preferred over polydisperse mixtures as they lead to more homogeneous ADCs with better batch-to-batch reproducibility.[4]

Impact of PEG Linker Length on ADC Performance: Quantitative Data

The length of the PEG chain is a critical parameter that can be optimized to balance pharmacokinetic benefits with cytotoxic potency. The following tables summarize quantitative data from preclinical studies, illustrating the impact of PEG linker length on key ADC performance metrics.

| PEG Linker Length | ADC Construct | Key Pharmacokinetic Finding | Reference |

| None | Affibody-MMAE | Half-life of 19.6 minutes. | [7][8] |

| PEG8 | anti-CD30-MMAE (DAR 8) | A threshold for optimal slower clearance was observed at PEG8, with longer chains not providing a significant further advantage. | [9] |

| PEG12 | anti-CD30-MMAE (DAR 8) | Slower clearance compared to shorter PEG chains. | [9] |

| PEG24 | anti-CD30-MMAE (DAR 8) | Slower clearance, similar to PEG8 and PEG12. | [9] |

| 4 kDa | Affibody-MMAE | 2.5-fold increase in half-life compared to no PEG. | [5][7][8] |

| 10 kDa | Affibody-MMAE | 11.2-fold increase in half-life compared to no PEG. | [5][7][8] |

| Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics. This table summarizes the effect of different PEG linker lengths on the plasma half-life and clearance of ADCs. Generally, increasing PEG length leads to a longer half-life and slower clearance. |

| PEG Linker Length | ADC Construct | Tumor Model | Key Efficacy Finding | Reference |

| PEG2, PEG4 | anti-CD30-MMAE (DAR 8) | L540cy Hodgkin Lymphoma Xenograft | 35-45% decrease in tumor weight. | [10] |

| PEG8, PEG12, PEG24 | anti-CD30-MMAE (DAR 8) | L540cy Hodgkin Lymphoma Xenograft | 75-85% reduction in tumor weight. | [10] |

| 4 kDa | Affibody-MMAE | NCI-N87 Gastric Cancer Xenograft | Improved tumor growth inhibition compared to no PEG. | [7] |

| 10 kDa | Affibody-MMAE | NCI-N87 Gastric Cancer Xenograft | Most ideal tumor therapeutic ability among the tested constructs. | [7] |

| Table 2: Impact of PEG Linker Length on In Vivo Efficacy. This table highlights how PEG linker length can influence the anti-tumor activity of ADCs in preclinical models. Longer PEG chains often correlate with improved efficacy, likely due to enhanced tumor accumulation resulting from improved pharmacokinetics. |

Core Signaling Pathways and Experimental Workflows

The development and evaluation of ADCs with PEG linkers involve a series of well-defined experimental stages and an understanding of the downstream cellular consequences of payload delivery.

General Mechanism of Action of a PEGylated ADC

The following diagram illustrates the general mechanism of action of a typical PEGylated ADC, from systemic circulation to the induction of apoptosis in a target cancer cell.

General mechanism of action of a PEGylated Antibody-Drug Conjugate.

Downstream Signaling of MMAE-induced Apoptosis

Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent commonly used as a payload in ADCs. Upon release into the cytoplasm, MMAE disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. The diagram below outlines the key signaling events following MMAE-mediated tubulin disruption.

Signaling pathway of MMAE-induced apoptosis following microtubule disruption.

Experimental Workflow for ADC Development and Evaluation

The preclinical development of a PEGylated ADC follows a structured workflow, from initial synthesis to in vivo efficacy testing. This diagram provides a high-level overview of this process.

Preclinical workflow for the development and evaluation of a PEGylated ADC.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of ADCs with PEG linkers.

Protocol 1: ADC Conjugation via Thiol-Maleimide Chemistry

This protocol describes a common method for conjugating a maleimide-functionalized PEG-payload linker to a monoclonal antibody by reducing the antibody's interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)

-

Maleimide-PEG-Payload (e.g., Mal-PEG-MMAE) dissolved in an organic solvent (e.g., DMSO)

-

Reaction buffer (e.g., PBS with 2 mM EDTA, pH 7.4)

-

Quenching solution (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography or tangential flow filtration)

Procedure:

-

Antibody Preparation:

-

Buffer exchange the mAb into the reaction buffer to a concentration of 5-10 mg/mL.

-

-

Antibody Reduction:

-

Add a calculated molar excess of TCEP to the antibody solution to partially reduce the interchain disulfide bonds. The amount of TCEP will determine the number of available thiol groups and thus the final DAR.

-

Incubate the reaction at 37°C for 1-2 hours.

-

-

Conjugation Reaction:

-

Add a molar excess of the Maleimide-PEG-Payload solution to the reduced antibody. The final concentration of the organic solvent should typically be kept below 10% (v/v).

-

Incubate the reaction for 1-2 hours at room temperature or 4°C overnight with gentle mixing.

-

-

Quenching:

-

Add a molar excess of the quenching solution to cap any unreacted maleimide (B117702) groups.

-

-

Purification:

-

Purify the ADC from unconjugated payload-linker and other small molecules using size-exclusion chromatography or tangential flow filtration, exchanging into a suitable formulation buffer.

-

-

Characterization:

Protocol 2: In Vitro Cytotoxicity Assay (MTT-based)

This assay determines the potency (IC50) of the ADC against target antigen-positive and antigen-negative cancer cell lines.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

ADC constructs and control antibody

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADCs and control antibody in cell culture medium.

-

Add the diluted ADCs to the cells and incubate for a specified period (e.g., 72-96 hours).

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to untreated controls.

-

Plot the dose-response curve and determine the IC50 value using suitable software.

-

Protocol 3: Pharmacokinetic (PK) Study in Rodents

This protocol outlines a typical study to determine the pharmacokinetic parameters of an ADC in mice.

Materials:

-

Healthy mice (e.g., BALB/c)

-

ADC solution in a sterile, biocompatible buffer

-

Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

-

ELISA or LC-MS/MS for ADC quantification

Procedure:

-

Dosing:

-

Administer a single intravenous (IV) dose of the ADC to each mouse via the tail vein at a defined concentration (e.g., 1-10 mg/kg).[4]

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.) post-injection.[10]

-

Process the blood to obtain plasma by centrifugation and store at -80°C until analysis.

-

-

Quantification:

-

Quantify the concentration of the total antibody or conjugated ADC in the plasma samples using a validated ELISA method or LC-MS/MS.[10]

-

-

Data Analysis:

-

Plot the plasma concentration of the ADC versus time.

-

Determine the pharmacokinetic parameters (e.g., clearance, half-life, Area Under the Curve (AUC)) using non-compartmental analysis software.[4]

-

Protocol 4: In Vivo Antitumor Efficacy Study (Xenograft Model)

This protocol describes how to evaluate the anti-tumor activity of an ADC in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Human tumor cell line expressing the target antigen

-

Matrigel (optional)

-

ADC, vehicle control, and isotype control antibody solutions

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Implant tumor cells subcutaneously into the flank of each mouse, potentially in a mixture with Matrigel to support initial growth.[7]

-

-

Tumor Growth and Randomization:

-

Treatment:

-

Administer the ADC and control articles to the respective groups, typically via intravenous injection, at a predetermined dose and schedule.[7]

-

-

Monitoring:

-

Data Analysis:

-

Plot the mean tumor volume over time for each treatment group.

-

Calculate the tumor growth inhibition (TGI) for the ADC-treated group compared to the vehicle control group.[4]

-

Perform statistical analysis to determine the significance of the anti-tumor effect.

-

Conclusion

PEG linkers are a versatile and valuable tool in the design of next-generation Antibody-Drug Conjugates. Their ability to enhance hydrophilicity, improve pharmacokinetic profiles, and enable higher drug loading contributes significantly to the development of more effective and safer cancer therapeutics. The length and architecture of the PEG linker are critical parameters that must be carefully optimized for each specific ADC, taking into account the properties of the antibody, payload, and target antigen. A systematic evaluation of ADCs with different PEG linkers, using the robust experimental protocols outlined in this guide, is essential for identifying lead candidates with the optimal balance of potency, stability, and in vivo performance. As our understanding of the intricate interplay between linker chemistry and ADC biology continues to grow, the rational design of PEGylated linkers will undoubtedly play a central role in advancing the field of targeted cancer therapy.

References

- 1. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Brentuximab Vedotin–Driven Microtubule Disruption Results in Endoplasmic Reticulum Stress Leading to Immunogenic Cell Death and Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prolonged mitotic arrest induces a caspase-dependent DNA damage response at telomeres that determines cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Brentuximab Vedotin-Driven Microtubule Disruption Results in Endoplasmic Reticulum Stress Leading to Immunogenic Cell Death and Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. agilent.com [agilent.com]

An In-depth Technical Guide to NHPI-PEG2-C2-Pfp Ester (CAS Number 2101206-47-5): A Non-Cleavable Linker for Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NHPI-PEG2-C2-Pfp ester, a bifunctional, non-cleavable linker designed for the synthesis of antibody-drug conjugates (ADCs). This document outlines its chemical properties, mechanism of action, and a representative protocol for its application in ADC development, targeting researchers and professionals in the field of bioconjugation and targeted therapeutics.

Introduction to NHPI-PEG2-C2-Pfp Ester in ADC Technology

Antibody-drug conjugates are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the stability, efficacy, and safety profile of the ADC.

NHPI-PEG2-C2-Pfp ester is a non-cleavable linker, meaning it is designed to remain intact in the bloodstream and only release the payload upon degradation of the antibody within the target cell.[1][2] This enhances the stability of the ADC in circulation, minimizing off-target toxicity.[1][2] The structure incorporates a polyethylene (B3416737) glycol (PEG) spacer to improve hydrophilicity and a pentafluorophenyl (Pfp) ester for efficient conjugation to amine residues on the antibody.

Physicochemical Properties

The fundamental properties of NHPI-PEG2-C2-Pfp ester are summarized in the table below, based on information from various suppliers.[1][2]

| Property | Value | Reference(s) |

| CAS Number | 2101206-47-5 | [1][2] |

| Molecular Formula | C₂₁H₁₆F₅NO₇ | [2] |

| Molecular Weight | 489.35 g/mol | [2] |

| Appearance | Solid or liquid (varies by supplier) | [2] |

| Purity | Typically >95% | |

| Solubility | Soluble in organic solvents like DMSO, DMF | [3] |

| Storage | Recommended at -20°C with desiccant | [3] |

Mechanism of Action and Conjugation Chemistry

The utility of NHPI-PEG2-C2-Pfp ester in ADC synthesis lies in its bifunctional nature. One end of the linker is designed to be attached to a cytotoxic drug, while the Pfp ester on the other end serves as a reactive group for conjugation to the antibody.

The pentafluorophenyl ester is a highly reactive functional group that readily couples with primary amines, such as the lysine (B10760008) residues present on the surface of monoclonal antibodies, to form stable amide bonds.[3] This reaction is efficient under mild conditions and is less susceptible to hydrolysis compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters.[3]

Below is a DOT language script illustrating the general workflow of ADC synthesis using NHPI-PEG2-C2-Pfp ester.

Experimental Protocol: A Representative Guide for ADC Synthesis

The following is a generalized, representative protocol for the conjugation of a drug-linker complex, utilizing NHPI-PEG2-C2-Pfp ester, to a monoclonal antibody. This protocol is based on standard methods for PFP ester conjugations and should be optimized for specific antibodies and payloads.[3][4]

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5).

-

Drug-linker construct with the NHPI-PEG2-C2-Pfp ester.

-

Anhydrous, amine-free organic solvent (e.g., dimethyl sulfoxide, DMSO).

-

Reaction buffer: Amine-free buffer such as PBS, pH 7.2-7.5.

-

Quenching reagent (e.g., Tris buffer or glycine).

-

Purification system (e.g., size-exclusion chromatography).

Procedure:

-

Antibody Preparation:

-

If necessary, exchange the antibody into the reaction buffer using dialysis or a desalting column to remove any amine-containing contaminants.

-

Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL).

-

-

Drug-Linker Solution Preparation:

-

Immediately before use, dissolve the drug-linker construct with the NHPI-PEG2-C2-Pfp ester in a minimal amount of anhydrous DMSO to create a stock solution.

-

-

Conjugation Reaction:

-

Add a calculated molar excess of the dissolved drug-linker construct to the antibody solution. The molar ratio will influence the final drug-to-antibody ratio (DAR) and should be optimized.

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.

-

-

Quenching the Reaction:

-

Add a quenching reagent to stop the reaction by consuming any unreacted Pfp esters.

-

-

Purification of the ADC:

-

Remove unconjugated drug-linker and other impurities by size-exclusion chromatography or another suitable purification method.

-

-

Characterization of the ADC:

-

Determine the DAR using techniques such as UV-Vis spectroscopy or mass spectrometry.

-

Assess the purity and aggregation of the ADC by size-exclusion chromatography.

-

Further characterization can include in vitro cell-based assays to determine potency and specificity.

-

Signaling and Mechanism of Action of the Resulting ADC

Once the ADC is administered, it circulates in the bloodstream. The non-cleavable nature of the NHPI-PEG2-C2 linker ensures its stability. Upon reaching the target cancer cell, the antibody component of the ADC binds to its specific antigen on the cell surface.

The following DOT script visualizes the proposed mechanism of action for an ADC synthesized with this linker.

Conclusion

NHPI-PEG2-C2-Pfp ester is a valuable tool for the development of next-generation antibody-drug conjugates. Its non-cleavable design offers the potential for enhanced stability and a favorable safety profile. The Pfp ester functionality allows for efficient and reliable conjugation to antibodies. While the specific performance of ADCs utilizing this linker will depend on the choice of antibody and cytotoxic payload, the fundamental properties of NHPI-PEG2-C2-Pfp ester make it a promising candidate for researchers in the field of targeted cancer therapy. Further research and development involving this linker will likely contribute to the advancement of novel and effective ADCs.

References

An In-depth Technical Guide to Linker Technology for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in ADC Design

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs.[1] This molecular synergy allows for the precise delivery of therapeutics to malignant cells, thereby minimizing collateral damage to healthy tissues.[1] The lynchpin of this sophisticated modality is the linker, a molecular bridge that governs the stability, release kinetics, and overall therapeutic profile of the conjugate.[1] The evolution of linker technology from simple connectors to intelligent molecular tools has been a journey of continuous refinement, aimed at maximizing efficacy while minimizing toxicity.[1] An ideal linker must ensure the ADC remains intact in systemic circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient and rapid release of the cytotoxic payload once the ADC has reached its target tumor cell.[2][3]

This guide provides a comprehensive technical overview of ADC linker technology, focusing on the core principles, comparative data on different linker types, detailed experimental protocols for their evaluation, and the signaling pathways of commonly used payloads.

Classification of ADC Linkers: A Tale of Two Strategies

ADC linkers are broadly categorized into two main classes based on their payload release mechanism: cleavable and non-cleavable linkers. The choice between these two strategies has profound implications for an ADC's mechanism of action, efficacy, and safety profile.[4]

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers are designed to be stable at the physiological pH of blood (~7.4) but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers.[2][5] This controlled release mechanism can lead to a "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, which is particularly advantageous for treating heterogeneous tumors.[4]

There are three primary types of cleavable linkers:

-

Enzyme-Sensitive Linkers: These linkers incorporate a short peptide sequence that is recognized and cleaved by proteases, such as cathepsin B, which are highly active in the lysosomal compartment of cancer cells.[2] The most common example is the valine-citrulline (Val-Cit) dipeptide linker.[2]

-

pH-Sensitive Linkers: These linkers exploit the lower pH of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) compared to the bloodstream.[2] Hydrazone linkers are a classic example, undergoing hydrolysis in acidic environments to release the payload.[2]

-

Redox-Sensitive Linkers: These linkers contain a disulfide bond that is stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing intracellular environment, which has a higher concentration of glutathione.[5]

Non-Cleavable Linkers: Stability as a Priority

Non-cleavable linkers form a stable covalent bond between the antibody and the payload.[1] The release of the payload is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[1] This process liberates the payload, which remains attached to the linker and a single amino acid residue from the antibody.[1] The primary advantage of non-cleavable linkers is their exceptional plasma stability, which can lead to an improved safety profile and a wider therapeutic window by minimizing premature drug release.[1][6] However, the resulting payload metabolite is often less membrane-permeable, which can limit the bystander effect.[7] A common example is the thioether linker formed using SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[8]

Quantitative Comparison of Linker Technologies

The selection of a linker has a direct impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data for different linker types.

| Linker Type | Representative Linker | Plasma Half-life (Approximate) | Cleavage Mechanism | Key Advantages | Key Disadvantages |

| Cleavable | |||||

| Enzyme-Sensitive | Valine-Citrulline (vc) | ~9.6 days (cAC10-MMAE in monkey)[5] | Cathepsin B cleavage in lysosome | High intracellular release, potential for bystander effect | Potential for premature cleavage by other proteases |

| pH-Sensitive | Hydrazone | ~2 days[7] | Acid hydrolysis in endosomes/lysosomes | Targeted release in acidic compartments | Can exhibit instability at physiological pH |

| Redox-Sensitive | Disulfide | Variable, dependent on steric hindrance | Reduction by intracellular glutathione | Exploits differential redox potential | Can be unstable in circulation |

| Non-Cleavable | |||||

| Thioether | SMCC | Generally higher than cleavable linkers | Antibody degradation in lysosome | High plasma stability, improved safety profile[1][6] | Limited bystander effect, payload released as a conjugate |

| ADC | Linker Type | Payload | Target Cell Line | IC50 Value |

| Trastuzumab-emtansine (T-DM1) | Non-cleavable (SMCC) | DM1 | HER2-positive breast cancer | Varies with HER2 expression[9] |

| Trastuzumab-MMAE | Cleavable (Val-Cit) | MMAE | HER2-positive breast cancer | Varies with HER2 expression[9] |

| ADC with PBD dimer | Cleavable | PBD dimer | Various | Low pM range[10] |

| Thailanstatin ADCs | Cleavable | Thailanstatin | N87, BT474, HCC1954 | 13-50 ng/mL |

| Thailanstatin ADCs | Cleavable | Thailanstatin | MDA-MB-361-DYT2 (moderate HER2) | 25-80 ng/mL (high DAR) vs 1500-60000 ng/mL (low DAR)[11] |

Experimental Protocols for Linker Evaluation

Rigorous experimental evaluation is crucial for selecting the optimal linker for a given ADC. The following are detailed protocols for key in vitro and in vivo assays.

Protocol 1: In Vitro ADC Plasma Stability Assay using LC-MS

Objective: To determine the stability of an ADC in plasma over time by quantifying the amount of intact ADC and/or released payload.[12][13]

Materials:

-

ADC of interest

-

Control ADC (with a known stable linker, if available)

-

Human or animal plasma (e.g., from Sprague Dawley rats)[14]

-

Phosphate-buffered saline (PBS)

-

Protein A magnetic beads

-

Papain (for released drug analysis)

-

Glycine (B1666218) buffer with acetic acid (for intact ADC analysis)

-

LC-MS system (e.g., Triple Quadrupole mass spectrometer)[15]

Procedure:

-

Incubation: Incubate the ADC sample in plasma at 37°C for a defined period (e.g., up to seven days).[14] Collect aliquots at various time points (e.g., 0, 1, 24, 48, 96, 168 hours).[16]

-

Immunocapture: Capture the ADC from the plasma samples using Protein A magnetic beads.[14] Wash the beads with PBS to remove unbound plasma proteins.

-

Sample Preparation for Analysis:

-

LC-MS Analysis: Analyze the samples using a validated LC-MS method to quantify the concentration of the released payload or to determine the drug-to-antibody ratio (DAR) of the intact ADC over time.[14][15]

-

Data Analysis: Plot the concentration of the intact ADC or released payload against time to determine the plasma half-life of the linker.

Protocol 2: In Vitro Cytotoxicity Assay using MTT

Objective: To evaluate the cytotoxic potential of an ADC on target cancer cell lines and determine its half-maximal inhibitory concentration (IC50).[17][18]

Materials:

-

Target antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

ADC of interest

-

Control antibody (without payload)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[19]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an optimized density (e.g., 1,000–10,000 cells/well) and incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[18]

-

ADC Treatment: Prepare serial dilutions of the ADC and the control antibody in culture medium. Add the diluted ADC or control to the respective wells. Include wells with medium only as a blank control.

-

Incubation: Incubate the plate at 37°C for a predetermined period (e.g., 48–144 hours).[18]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1–4 hours at 37°C.[18]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17][19]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[19]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting model.

Protocol 3: In Vivo ADC Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of an ADC in a relevant animal model.[16]

Materials:

-

Immunodeficient mice (e.g., nude or SCID mice)

-

Human cancer cell line expressing the target antigen

-

ADC of interest

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously implant the cancer cells into the flank of the mice.[16]

-

Tumor Growth and Randomization: Allow the tumors to grow to a specific size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, ADC at different doses).[16]

-

ADC Administration: Administer the ADC, typically via a single intravenous (IV) injection.[16]

-

Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., twice weekly).[16]

-

Endpoint: Conclude the study when tumors in the control group reach a predetermined size or at a set time point.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in ADC function is essential for a deeper understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Signaling Pathways of Common ADC Payloads

Experimental Workflows

Conclusion: The Future of ADC Linker Technology

The strategic design and selection of the linker are paramount to the development of safe and effective Antibody-Drug Conjugates. As our understanding of tumor biology and the intricacies of the tumor microenvironment deepens, so too will the sophistication of linker technologies. Future innovations will likely focus on developing linkers with even greater stability and more specific cleavage mechanisms, potentially responding to multiple stimuli within the tumor. The continued evolution of linker chemistry will undoubtedly play a pivotal role in expanding the therapeutic potential of ADCs and bringing new, more effective cancer treatments to patients.

References

- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 2. benchchem.com [benchchem.com]

- 3. [PDF] Determination of Antibody-Drug Conjugate Released Payload Species Using Directed in Vitro Assays and Mass Spectrometric Interrogation. | Semantic Scholar [semanticscholar.org]

- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]

- 5. benchchem.com [benchchem.com]

- 6. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]

- 7. benchchem.com [benchchem.com]

- 8. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 9. researchgate.net [researchgate.net]

- 10. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 11. researchgate.net [researchgate.net]

- 12. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 15. Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis | Separation Science [sepscience.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

Methodological & Application

Application Notes and Protocols for NHPI-PEG2-C2-Pfp Ester in Antibody-Drug Conjugate (ADC) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that significantly influences the ADC's stability, efficacy, and safety profile. This document provides detailed application notes and protocols for the use of NHPI-PEG2-C2-Pfp ester, a non-cleavable linker, in the synthesis of ADCs.

The NHPI-PEG2-C2-Pfp ester linker features a pentafluorophenyl (Pfp) ester reactive group for conjugation to primary and secondary amines on the antibody, a two-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and improve pharmacokinetics, and an N-Hydroxyphtalimide (NHPI) group, which is part of the linkage to the payload. The Pfp ester offers greater resistance to hydrolysis compared to the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugation reactions. Being a non-cleavable linker, it relies on the complete degradation of the antibody within the lysosome of the target cancer cell to release the cytotoxic payload, which can enhance plasma stability and potentially widen the therapeutic window.[1][2]

Mechanism of Action

The synthesis of an ADC using NHPI-PEG2-C2-Pfp ester involves the formation of a stable amide bond between the Pfp ester and an amine-containing residue on the antibody, typically the ε-amino group of lysine. The general mechanism of action for an ADC synthesized with this non-cleavable linker is a multi-step process:

-

Circulation and Targeting: The ADC circulates in the bloodstream, and the monoclonal antibody component specifically binds to a target antigen on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, primarily through endocytosis.

-

Lysosomal Trafficking: The internalized vesicle fuses with a lysosome.

-

Antibody Degradation and Payload Release: Inside the acidic and enzyme-rich environment of the lysosome, the antibody portion of the ADC is degraded by proteases. This degradation releases the payload, which is still attached to the linker and the amino acid residue from the antibody it was conjugated to.[1][2][3][4]

-

Cytotoxic Effect: The released payload-linker-amino acid complex then exerts its cytotoxic effect, leading to cancer cell death. The specific mechanism depends on the nature of the payload (e.g., microtubule inhibition, DNA damage).

Data Presentation

The following tables summarize illustrative quantitative data for ADCs synthesized using Pfp ester-based linkers. The actual results will vary depending on the specific antibody, payload, reaction conditions, and analytical methods used.

Table 1: Illustrative Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

| Parameter | Illustrative Value | Method of Determination | Notes |

| Molar Ratio (Linker-Payload:Antibody) | 5:1 to 20:1 | --- | The optimal ratio needs to be determined empirically. |

| Conjugation Efficiency | > 80% | UV-Vis Spectroscopy, HPLC | Represents the percentage of antibody that is conjugated. |

| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | HIC-HPLC, RP-HPLC, UV-Vis | A DAR of ~4 is often targeted for lysine-based conjugation.[][6] |

| Percentage of Unconjugated Antibody | < 10% | HIC-HPLC, RP-HPLC | Lower values indicate a more efficient conjugation reaction. |

Table 2: Illustrative In Vitro Plasma Stability

| Species | Incubation Time (days) | ADC Remaining (%) | Method of Determination | Notes |

| Human Plasma | 7 | > 90% | ELISA, LC-MS | Non-cleavable linkers generally exhibit high plasma stability.[7][8] |

| Mouse Plasma | 7 | > 85% | ELISA, LC-MS | Stability can vary between species. |

| Rat Plasma | 7 | > 88% | ELISA, LC-MS | --- |

Experimental Protocols

Protocol 1: Conjugation of NHPI-PEG2-C2-Pfp Ester-Payload to an Antibody

This protocol describes a general method for the conjugation of a pre-formed linker-payload complex to a monoclonal antibody. Optimization of the reaction conditions (e.g., pH, temperature, molar ratio) is crucial for each specific antibody and payload combination.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

NHPI-PEG2-C2-Pfp ester-payload complex

-

Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 8.0-8.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis cassettes)

Procedure:

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis.

-

Adjust the antibody concentration to 5-10 mg/mL in the Reaction Buffer.

-

-

Linker-Payload Solution Preparation:

-

Immediately before use, dissolve the NHPI-PEG2-C2-Pfp ester-payload complex in a minimal amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).

-

-

Conjugation Reaction:

-

Add the desired molar excess of the linker-payload solution to the antibody solution while gently vortexing or stirring. A typical starting molar ratio is 10:1 (linker-payload:antibody).

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal time should be determined experimentally.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted Pfp ester.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the ADC:

-

Remove unreacted linker-payload and other small molecules by purifying the ADC using a pre-equilibrated SEC column (e.g., Sephadex G-25) or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

-

-

Characterization of the ADC:

-

Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

-

Determine the average DAR using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC)-HPLC, or Reverse Phase (RP)-HPLC.

-

Assess the level of aggregation using Size Exclusion Chromatography (SEC)-HPLC.

-

Confirm the identity and integrity of the ADC using mass spectrometry.

-

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Principle: HIC separates proteins based on their hydrophobicity. The conjugation of a hydrophobic payload to an antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.

Materials:

-

Purified ADC sample

-

HIC column (e.g., TSKgel Butyl-NPR)

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

HPLC system with a UV detector

Procedure:

-

Equilibrate the HIC column with 100% Mobile Phase A.

-

Inject 20-50 µg of the ADC sample onto the column.

-